Acide 2-bromo-3-phénylpropanoïque

Vue d'ensemble

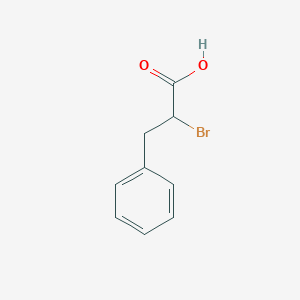

Description

2-Bromo-3-phenylpropanoic acid is a chemical compound that is part of the phenylpropanoid family. It is structurally related to cinnamic acid derivatives and is characterized by the presence of a bromine atom and a phenyl group attached to a propanoic acid backbone. The compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid involved the optical resolution of a benzoylamino derivative, which is structurally related to 2-bromo-3-phenylpropanoic acid . Another study reported the synthesis of 3-aryl-2-bromopropanoic acid esters, which are closely related to the compound of interest, through the Meerwein arylation followed by a one-pot synthesis of triazole derivatives . Additionally, the synthesis of ω-(4-bromophenyl)alkanoic acids from 1-bromo-4-alkenylbenzenes via hydroboration-thermal isomerization-oxidation was described, showcasing the versatility of brominated phenylpropanoic acids in organic synthesis .

Molecular Structure Analysis

The molecular structure of 2-bromo-3-phenylpropanoic acid can be inferred from related compounds. For example, the structure of 2,3-dibromo-3-phenylpropanoic acid, a dibrominated analogue, was determined through crystallization, revealing a monoclinic polymorph with disordered aliphatic carbon atoms . This suggests that 2-bromo-3-phenylpropanoic acid may also exhibit polymorphism and structural complexity due to the presence of bromine.

Chemical Reactions Analysis

Chemical reactions involving brominated phenylpropanoic acids are diverse. The study of the molecular ion of 3-phenyl-1-bromopropane, a related compound, showed that it undergoes ethylene elimination after hydrogen exchange, indicating that brominated phenylpropanoic acids can participate in complex rearrangement reactions . Furthermore, the gas-phase elimination kinetics of 1-bromo-3-phenylpropane were investigated, revealing the influence of the phenyl group on reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-3-phenylpropanoic acid can be deduced from studies on similar compounds. The orthorhombic polymorph of 2,3-dibromo-3-phenylpropanoic acid showed that molecules are linked by hydrogen bonds, forming dimers and chains, which could imply that 2-bromo-3-phenylpropanoic acid may have similar intermolecular interactions . The study of maximally inhibited elimination kinetics of related brominated compounds provides insights into their thermal stability and reaction rates .

Applications De Recherche Scientifique

Synthèse de phtalocyanines monoisomères

L'acide 2-bromo-3-phénylpropanoïque est utilisé dans la synthèse et la caractérisation de phtalocyanines monoisomères 1,8,15,22-substituées (A3B et A2B2) . Les phtalocyanines sont une classe de composés qui ont de larges applications dans des domaines comme l'électronique organique, la thérapie photodynamique et la catalyse.

Intermédiaire en synthèse organique

Ce composé sert d'intermédiaire dans divers procédés de synthèse organique . Il peut être utilisé pour préparer une large gamme de composés chimiques, contribuant au développement de nouveaux matériaux et médicaments.

Préparation de dyades phtalocyanine-fullerène

L'this compound est également impliqué dans la préparation de dyades phtalocyanine-fullerène . Ces dyades présentent un intérêt dans le domaine de la photovoltaïque et de l'électronique moléculaire en raison de leurs propriétés électroniques uniques.

Bromation de l'acide cinnamique

Dans le domaine de l'éducation, l'this compound est utilisé dans la bromation de l'acide cinnamique . Cette expérience est souvent utilisée dans les laboratoires d'enseignement pour démontrer les principes de la substitution électrophile aromatique.

Analyse de la pureté énantiomérique

Le composé est utilisé dans l'analyse de la pureté énantiomérique . Le rapport énantiomérique de ce composé peut être déterminé à l'aide de la chromatographie liquide haute performance (HPLC), ce qui est crucial dans l'industrie pharmaceutique où l'activité biologique d'un composé peut dépendre fortement de sa stéréochimie.

Synthèse de l'acide dibromohydrocinnamique

L'this compound peut être utilisé dans la synthèse de l'acide 2,3-dibromo-3-phénylpropanoïque . Ce composé a des applications potentielles dans la synthèse de composés biologiquement actifs.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mécanisme D'action

Mode of Action

Bromination reactions, such as those involving this compound, typically involve the addition of a bromine atom to a substrate molecule . This can result in changes to the substrate’s structure and function.

Biochemical Pathways

For instance, a related compound, 3-phenylpropionic acid, has been shown to promote myotube hypertrophy via the Foxo3/NAD+ signaling pathway .

Action Environment

The action of 2-Bromo-3-phenylpropanoic acid can be influenced by various environmental factors. For example, the reaction rate of bromination reactions can be affected by temperature and the presence of other substances . Additionally, the compound’s stability and efficacy may be influenced by factors such as pH and the presence of light .

Propriétés

IUPAC Name |

2-bromo-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRSCFNERFONKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937026 | |

| Record name | 2-Bromo-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16503-53-0 | |

| Record name | 2-Bromo-3-phenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can the chirality of 2-bromo-3-phenylpropanoic acid be controlled during synthesis?

A: Yes, recent research demonstrates a novel method for controlling the chirality of 2-bromo-3-phenylpropanoic acid. A crystallization-induced chiral inversion process can transform the (S)-enantiomer into the (R)-enantiomer with high enantiomeric excess (96-99%) []. This discovery is significant for synthesizing optically pure compounds from readily available precursors.

Q2: What are the potential applications of the controlled chiral inversion of 2-bromo-3-phenylpropanoic acid?

A: This process enables the synthesis of valuable chiral compounds. For instance, optically pure (S)-2-acetylthio-3-phenylpropanoic acid can be efficiently produced from the inexpensive L-phenylalanine. This synthesis involves diazotization, bromination, the aforementioned chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer, and finally, thioacetate substitution []. This pathway highlights the potential of utilizing controlled chiral inversion in synthesizing optically active pharmaceuticals and other valuable chiral molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)

![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)

![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)

![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)